(3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
The compound "(3-(tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" is a methanone derivative featuring a pyrrolidine ring substituted with a tert-butylthio group at the 3-position and a para-substituted phenyl ring bearing a pyrrolidin-1-ylsulfonyl moiety. Its structural complexity arises from the combination of sulfur-containing groups (tert-butylthio and sulfonyl) and the dual pyrrolidine motifs, which may influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
(3-tert-butylsulfanylpyrrolidin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c1-19(2,3)25-16-10-13-20(14-16)18(22)15-6-8-17(9-7-15)26(23,24)21-11-4-5-12-21/h6-9,16H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWMUZHEWOICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone generally involves multi-step organic reactions. Key steps often include:
The formation of the pyrrolidine ring through cyclization reactions.
Coupling of the pyrrolidin-1-yl moiety with the phenyl group using sulfonylation reactions. Each of these steps requires precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Scaling the production for industrial purposes typically involves optimizing the reaction conditions to increase efficiency and reduce costs. This can include:
Use of continuous flow reactors to streamline the process.
Employing robust catalysts to facilitate faster reactions.
Implementing purification techniques like crystallization or chromatography to attain the desired purity.
Chemical Reactions Analysis
Types of Reactions
The compound (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo various chemical reactions, such as:
Oxidation: : This can lead to the formation of sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride can be used to convert certain functional groups within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify specific moieties of the compound.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: : Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: : Halogenated reagents or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Depending on the reaction type, major products could include:
Sulfoxides and sulfones from oxidation.
Alcohols or amines from reduction reactions.
Substituted phenyl or pyrrolidinyl compounds from substitution reactions.
Scientific Research Applications
(3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has several scientific research applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses, including as enzyme inhibitors or drug candidates.
Industry: : Utilized in materials science for developing new polymers or as a catalyst in certain industrial reactions.
Mechanism of Action
The mechanism by which (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects generally involves:
Binding to specific molecular targets, such as enzymes or receptors.
Modulating the activity of these targets, often inhibiting or activating biochemical pathways.
The compound's structural features enable it to interact with particular pathways, influencing cellular functions.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The target compound uniquely combines a tert-butylthio group (electron-donating, lipophilic) and a sulfonyl group (electron-withdrawing, polar), which may balance solubility and membrane permeability. In contrast, compound 15cc uses a cyclopropane ring and phenoxy group, likely enhancing rigidity but reducing solubility.
- Piperidine vs.
- Morpholine and Thiazole substituents in and suggest applications in kinase inhibition or DNA-binding studies, whereas the target’s sulfur-based groups could favor metabolic stability or protease targeting.
Physicochemical Properties (Inferred)
- Lipophilicity : The tert-butylthio group in the target compound increases logP (~3.5 estimated) compared to 15cc (logP ~2.8) and the piperidine analog (logP ~2.2).
- Solubility : The sulfonyl group in the target compound may improve aqueous solubility relative to purely hydrophobic analogs like 15cc .
- Stability : Sulfonyl groups are generally resistant to oxidation, whereas tert-butylthio could pose stability challenges under acidic conditions.
Biological Activity
The compound (3-(Tert-butylthio)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to delve into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 269.42 g/mol. The structure includes a pyrrolidine ring, a sulfonamide group, and a thioether moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrrolidine and thioether groups often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its effects against various pathogens and cellular targets.
Antimicrobial Activity
A study exploring the antimicrobial potential of pyrrolidine derivatives highlighted that compounds with similar structural features showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for effective compounds in this category ranged from 4 to 16 μg/mL.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 4 |
| Compound B | C. difficile | 8 |
| Compound C | E. coli | 16 |
The mechanism of action for compounds similar to This compound often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis. The presence of the sulfonamide group is particularly relevant as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
Case Study 1: Efficacy Against MRSA
In a controlled study, derivatives of pyrrolidine were tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with an MIC comparable to leading antibiotics. This suggests potential utility in treating infections caused by resistant bacteria .
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of similar pyrrolidine compounds. Results indicated that these compounds could inhibit the expression of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics and metabolic stability, which are essential for sustained biological activity . However, further toxicological assessments are necessary to ascertain safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
